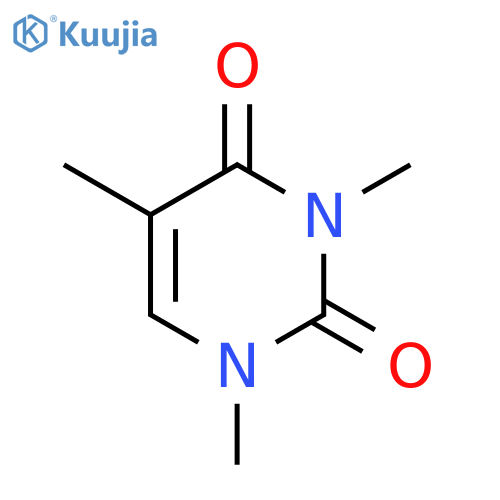

Cas no 4401-71-2 (1,3,5-Trimethylpyrimidine-2,4(1H,3H)-dione)

1,3,5-Trimethylpyrimidine-2,4(1H,3H)-dione 化学的及び物理的性質

名前と識別子

-

- 1,3,5-Trimethylpyrimidine-2,4(1H,3H)-dione

- 1,3,5-trimethylpyrimidine-2,4-dione

- 1,3-DIMETHYLTHYMINE

- 2,4(1H,3H)-Pyrimidinedione,1,3,5-trimethyl-

- 1,3,5-trimethyl-2,3-dihydropyrimidine-2,4-dione

- 1,3,5-trimethyl-2,4-pyrimidinedione

- 1,3,5-trimethyluracil

- 1,3-Dimethylthymidine

- 2,4(1H,3H)-Pyrimidinedione,1,3,5-trimethyl

- N,N'-dimethylthymine

- Uracil,1,3,5-trimethyl

- N,N-Dimethylthymine

- Uracil, 1,3,5-trimethyl-

- 2,4(1H,3H)-Pyrimidinedione, 1,3,5-trimethyl-

- BHWQEVXICGSHEW-UHFFFAOYSA-N

- MLS000766715

- HMS2267P10

- SBB087002

- SMR00033961

- 1,3,5-Trimethyl-2,4(1H,3H)-pyrimidinedione

- CS-0144182

- SCHEMBL615152

- FT-0726847

- 1,3,5-Trimethyl-2,4(1H,3H)-pyrimidinedione #

- SB57770

- DS-9816

- A912810

- MFCD00154763

- AN-584/40170418

- CHEMBL1698332

- 4401-71-2

- F31069

- AKOS001567938

- SMR000339611

- NCGC00245829-01

- SR-01000398993-1

- AMY3666

- SR-01000398993

- DTXSID60196014

- DB-081539

- DTXCID70118505

-

- MDL: MFCD00154763

- インチ: 1S/C7H10N2O2/c1-5-4-8(2)7(11)9(3)6(5)10/h4H,1-3H3

- InChIKey: BHWQEVXICGSHEW-UHFFFAOYSA-N

- ほほえんだ: O=C1N(C([H])([H])[H])C([H])=C(C([H])([H])[H])C(N1C([H])([H])[H])=O

計算された属性

- せいみつぶんしりょう: 154.07400

- どういたいしつりょう: 154.074

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 2

- 重原子数: 11

- 回転可能化学結合数: 0

- 複雑さ: 245

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): -0.2

- トポロジー分子極性表面積: 40.6

じっけんとくせい

- 色と性状: No data available

- 密度みつど: 1.16

- ゆうかいてん: No data available

- ふってん: 222.1°Cat760mmHg

- フラッシュポイント: 87.8°C

- 屈折率: 1.507

- PSA: 44.00000

- LogP: -0.60760

- じょうきあつ: 0.1±0.4 mmHg at 25°C

1,3,5-Trimethylpyrimidine-2,4(1H,3H)-dione セキュリティ情報

- シグナルワード:warning

- 危害声明: H302

- 警告文: P 264治療後徹底洗浄+p 280防護手袋着用/防護服着用/防護眼帯着用/防護マスク着用+p 305目の中+p 351水で数分丁寧に洗い流す+p 338コンタクトレンズを外し(あれば)操作しやすく、洗い流し続ける+p 337目の刺激が持続する場合+p 313医療アドバイス/看護を求める

- セキュリティの説明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある

- ちょぞうじょうけん:Sealed in dry,2-8°C

1,3,5-Trimethylpyrimidine-2,4(1H,3H)-dione 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Ambeed | A285040-1g |

1,3,5-Trimethylpyrimidine-2,4(1H,3H)-dione |

4401-71-2 | 97% | 1g |

$73.0 | 2025-02-26 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | X22005-1g |

1,3,5-Trimethylpyrimidine-2,4(1H,3H)-dione |

4401-71-2 | 97% | 1g |

¥569.0 | 2024-07-18 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-AZ378-50mg |

1,3,5-Trimethylpyrimidine-2,4(1H,3H)-dione |

4401-71-2 | 97% | 50mg |

291.0CNY | 2021-07-12 | |

| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | T901254-250mg |

1,3,5-Trimethylpyrimidine-2,4(1H,3H)-dione |

4401-71-2 | 97% | 250mg |

856.80 | 2021-05-17 | |

| Chemenu | CM252969-250mg |

1,3,5-Trimethylpyrimidine-2,4(1H,3H)-dione |

4401-71-2 | 95% | 250mg |

$86 | 2023-02-02 | |

| Chemenu | CM252969-5g |

1,3,5-Trimethylpyrimidine-2,4(1H,3H)-dione |

4401-71-2 | 95% | 5g |

$640 | 2021-08-04 | |

| Chemenu | CM252969-1g |

1,3,5-Trimethylpyrimidine-2,4(1H,3H)-dione |

4401-71-2 | 95% | 1g |

$213 | 2023-02-02 | |

| abcr | AB482655-1 g |

1,3,5-Trimethylpyrimidine-2,4-dione; . |

4401-71-2 | 1g |

€366.50 | 2023-04-20 | ||

| Matrix Scientific | 120897-5g |

1,3,5-Trimethylpyrimidine-2,4(1H,3H)-dione, 97% |

4401-71-2 | 97% | 5g |

$1239.00 | 2023-09-06 | |

| Cooke Chemical | BD0488945-5g |

1,3,5-Trimethylpyrimidine-2,4(1H,3H)-dione |

4401-71-2 | 97% | 5g |

RMB 1537.60 | 2025-02-21 |

1,3,5-Trimethylpyrimidine-2,4(1H,3H)-dione 関連文献

-

Tianzhi Yu,Qianguang Yang,Tong Zhang,Yuling Zhao,Chengjin Wei,Yanmei Li,Hui Zhang,Dingqin Hu New J. Chem., 2019,43, 18110-18119

-

Shen Hu,Paul C. H. Li Analyst, 2001,126, 1001-1004

-

MeiLing Zou,JunFeng Zhang,Han Zhu,MingLiang Du,QingFa Wang,Ming Zhang,XiangWen Zhang J. Mater. Chem. A, 2015,3, 12149-12153

-

Qin Wu,Qinqin Cheng,Siming Yuan,Junchao Qian,Kai Zhong,Yinfeng Qian,Yangzhong Liu Chem. Sci., 2015,6, 6607-6613

-

Gayan A. Appuhamillage,John C. Reagan,Sina Khorsandi,Joshua R. Davidson,Ronald A. Smaldone Polym. Chem., 2017,8, 2087-2092

-

Ganesh N. Nawale,Saeed Bahadorikhalili,Pallabi Sengupta,Sandeep Kadekar,Subhrangsu Chatterjee,Oommen P. Varghese Chem. Commun., 2019,55, 9112-9115

Related Articles

-

バイルアックソーレン酸塩の新規合成法を開発 1. 研究の背景と重要性 バイルアックソーレン(Biloxasolen)は、近年注目を集める医薬品成分として、その抗がん特性や炎症抑制作用が研究されていま……May 21, 2025

-

バレニリン酸塩の新しい用途を発見する研究チームが発表しました バレニリン酸塩とは何か?その基本的な概要 バレニリン酸塩は、天然由来の化合物であるバレニリン酸の塩として知られています。バレニリン酸は、……May 20, 2025

-

化学生物医薬品の安全性と有効性を評価するための新しいアプローチ: イェーガンローの役割 はじめに 化学生物医薬品(以下、CBS、Chemical Biological Pharmaceutical)……May 21, 2025

-

リンゴ酸の新規薬剤開発、治療効果が認められる化学生物医薬分野 リンゴ酸の新規薬剤開発について リンゴ酸は、長年にわたって食品や工業製品として利用されてきた天然化合物です。しかし、近年ではその医療分野……May 21, 2025

-

アグノサイドによる新規化学生物医薬品の開発への応用化学生物医薬分野 近年、化学生物医学分野における研究は飛躍的に進歩しており、特にアグノサイド(agonist)を用いた新規医薬品の開発が大きな注目を……May 20, 2025

1,3,5-Trimethylpyrimidine-2,4(1H,3H)-dioneに関する追加情報

Professional Introduction to 1,3,5-Trimethylpyrimidine-2,4(1H,3H)-dione (CAS No. 4401-71-2)

1,3,5-Trimethylpyrimidine-2,4(1H,3H)-dione, identified by its Chemical Abstracts Service (CAS) number 4401-71-2, is a heterocyclic organic compound that has garnered significant attention in the field of chemical biology and pharmaceutical research. This compound belongs to the pyrimidine derivative family, a class of molecules widely recognized for their structural versatility and biological activity. The unique arrangement of methyl groups and the presence of two carbonyl groups in its structure contribute to its distinct chemical properties, making it a valuable scaffold for the development of novel therapeutic agents.

The molecular structure of 1,3,5-Trimethylpyrimidine-2,4(1H,3H)-dione consists of a central pyrimidine ring substituted with three methyl groups at the 1-, 3-, and 5-positions, while the 2- and 4-positions are functionalized with carbonyl groups. This configuration imparts a high degree of reactivity, enabling various chemical modifications that can be exploited in drug design. The compound’s ability to undergo condensation reactions with nucleophiles makes it particularly useful in the synthesis of more complex molecules, such as peptidomimetics and kinase inhibitors.

In recent years, 1,3,5-Trimethylpyrimidine-2,4(1H,3H)-dione has been explored as a key intermediate in the synthesis of biologically active compounds. Its applications span across multiple domains, including agrochemicals and specialty chemicals. However, its most promising potential lies in the pharmaceutical industry. Researchers have leveraged its structural features to develop molecules with targeted biological effects. For instance, derivatives of this compound have been investigated for their inhibitory properties against various enzymes implicated in diseases such as cancer and inflammation.

One of the most compelling aspects of 1,3,5-Trimethylpyrimidine-2,4(1H,3H)-dione is its role in medicinal chemistry. The pyrimidine core is a privileged scaffold in drug discovery due to its prevalence in natural products and its compatibility with diverse pharmacophoric elements. By modifying the substituents on the pyrimidine ring or introducing additional functional groups via 1,3,5-Trimethylpyrimidine-2,4(1H,3H)-dione, chemists can fine-tune the physicochemical properties and biological activity of their synthetic targets. This flexibility has led to several high-profile applications in preclinical studies.

Recent advancements in computational chemistry have further enhanced the utility of 1,3,5-Trimethylpyrimidine-2,4(1H,3H)-dione as a building block. Molecular modeling studies have revealed insights into how different derivatives interact with biological targets at the atomic level. These insights have guided the rational design of novel compounds with improved potency and selectivity. For example, virtual screening campaigns using datasets containing 1,3,5-Trimethylpyrimidine-2,4(1H,3H)-dione derivatives have identified promising candidates for further experimental validation.

The synthesis of 1,3,5-Trimethylpyrimidine-2,4(1H,3H)-dione itself is an area of active research. Traditional synthetic routes often involve multi-step processes that can be cumbersome and require specialized equipment. However, recent developments in green chemistry have led to more sustainable methods for producing this compound. Catalytic processes that minimize waste and energy consumption are being increasingly adopted by researchers aiming to improve both economic feasibility and environmental impact.

Another exciting application of 1,3,5-TMPTD lies in its use as a precursor for materials science applications。 The pyrimidine-based framework exhibits interesting electronic properties, making it suitable for use in organic semiconductors and light-emitting diodes (OLEDs). Researchers are exploring ways to incorporate TMPTD into polymers and small-molecule systems to enhance their performance in electronic devices。 These efforts could pave the way for next-generation technologies that rely on advanced materials。

The future prospects for CAS No 4401-71-2 are vast。 As our understanding of its reactivity and biological significance grows, so too will its applications。 The integration of machine learning algorithms into drug discovery pipelines is likely to accelerate the identification of new derivatives with therapeutic potential。 Furthermore, collaborations between academia and industry will be crucial in translating laboratory findings into clinical reality。

In conclusion, CAS No 4401–71–2 (CAS no 44017112) represents a fascinating molecule with broad utility across multiple scientific disciplines。 Its role as a synthetic intermediate、 pharmacological scaffold,and material component underscores its importance in modern research。 As scientists continue to uncover new ways to harness its potential, we can expect to see further innovations that will benefit society in tangible ways。

4401-71-2 (1,3,5-Trimethylpyrimidine-2,4(1H,3H)-dione) 関連製品

- 156054-85-2(Thymine-alpha,alpha,alpha,6-d4)

- 70629-11-7(2,4(1H,3H)-Pyrimidinedione,6-(dimethylamino)-5-methyl-)

- 4160-77-4(2,4(1H,3H)-Pyrimidinedione,3,5-dimethyl-)

- 4869-46-9(1,3-Dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbaldehyde)

- 65-71-4(Thymine)

- 2228730-13-8(3-(4-chloro-1-methyl-1H-imidazol-5-yl)-1,1-difluoro-2-methylpropan-2-amine)

- 2228347-50-8(2-1-(5-methyl-1,2-oxazol-3-yl)cyclobutylethan-1-amine)

- 306323-71-7((5Z)-5-(3-hydroxyphenyl)methylidene-3-(3-methoxyphenyl)-2-sulfanylidene-1,3-thiazolidin-4-one)

- 14906-59-3(4-Cyanopyridine N-oxide)

- 3761-42-0(Fenthion Sulfone)